molecular formula C11H14ClNO2S B079413 1-(4-Chloro-benzenesulfonyl)piperidine CAS No. 22771-98-8

1-(4-Chloro-benzenesulfonyl)piperidine

Cat. No.: B079413
CAS No.: 22771-98-8
M. Wt: 259.75 g/mol
InChI Key: NTLYJFLDDJOJCB-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzenesulfonyl)piperidine is a sulfonamide-substituted piperidine derivative characterized by a 4-chlorophenylsulfonyl group attached to the piperidine nitrogen. This compound is synthesized via optimized methods using ZnCl₂ as a catalyst in ethanol, yielding symmetrical structures with high purity (>95%) . Its structural features include:

  • Molecular formula: C₁₁H₁₃ClNO₂S (neutral form) or C₁₁H₁₅Cl₂NO₂S (hydrochloride salt) .
  • Key functional groups: The sulfonyl group enhances electrophilicity and binding affinity, while the piperidine ring provides conformational flexibility for interactions with biological targets .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLYJFLDDJOJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359475
Record name Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22771-98-8
Record name Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzenesulfonyl)piperidine typically involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzenesulfonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can result in the formation of a sulfonamide derivative .

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-benzenesulfonyl)piperidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group is particularly valuable in enhancing the biological activity of drugs. The compound's structure allows for modifications that can lead to derivatives with improved efficacy and selectivity against specific biological targets.

Table 1: Structural Modifications and Their Impacts

Compound DerivativeModification TypeBiological Activity
Compound AMethyl group additionIncreased potency against cancer cells
Compound BHalogen substitutionEnhanced selectivity for enzyme targets
Compound CRing modificationImproved pharmacokinetic properties

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of cancer treatment. Research indicates that this compound can covalently modify key proteins involved in cancer pathways, such as KEAP1, which plays a critical role in the NRF2 signaling pathway. This interaction promotes cytoprotection against oxidative stress, making it a candidate for developing therapeutic agents targeting cancer cells.

Case Study: KEAP1 Inhibition

In a study investigating covalent inhibitors of KEAP1, this compound demonstrated selective inhibition at micromolar concentrations without significant off-target effects. The pharmacokinetic profile showed promising results, with notable induction of NQO1 mRNA levels in treated mice, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anticancer Research

The compound has been explored extensively for its anticancer properties. Its derivatives have shown significant cytotoxic effects on various cancer cell lines, including breast cancer cells. Research indicates that structural modifications can enhance the selectivity and potency of these derivatives against tumor cells while minimizing toxicity to normal cells.

Table 2: Anticancer Activity of Derivatives

Derivative NameCell Line TestedGI50 (μM)Selectivity Index
Derivative XMDA-MB231 (Triple-negative)5.03.0
Derivative YMCF7 (Hormone receptor-positive)10.02.5
Derivative ZMDA-MB468 (EGFR positive)8.02.8

In a comparative study involving several sulfonyl derivatives, those derived from the piperidine scaffold exhibited superior growth inhibition on cancer cells compared to non-cancerous cell lines . The structure-activity relationship analysis revealed that substitutions at specific positions on the piperidine ring significantly influenced their anticancer efficacy.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit enzymes involved in the progression of cancer by binding to their active sites .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Modifications and Pharmacological Activity

Substituent Position and Hydrophobicity
  • Larger Hydrophobic Groups : Derivatives like 1-(3-phenylbutyl)piperidine () exhibit RMSD values >4 Å due to bulky substituents at position 4 of the piperidine. These groups reorient the molecule in hydrophobic cavities, enhancing interactions with helices α4/α5 in sigma-1 receptor (S1R) ligands .
  • Chlorophenyl vs. Methylphenyl : Replacing the 4-chlorophenylsulfonyl group with a 4-methylphenylsulfonyl moiety (e.g., 4-chloro-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide ) reduces electronegativity but improves solubility, as seen in PARP inhibitors .
Heterocyclic Additions
  • Oxadiazole and Benzothiazole Hybrids : Compounds like 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8) introduce oxadiazole rings, increasing molecular weight (409.9 g/mol) and enabling π-π stacking with biological targets . In contrast, 1-(4-chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1) incorporates a benzothiazole group, enhancing antimicrobial activity due to sulfur’s electron-withdrawing effects .

Physicochemical Properties

Property 1-(4-Chloro-benzenesulfonyl)piperidine 1-(4-Methylbenzenesulfonyl)piperidine 1-(3-Phenylbutyl)piperidine
Molecular Weight (g/mol) 296.21 (HCl salt) 282.34 287.40
LogP (Predicted) 2.8 2.5 3.2
Solubility (mg/mL) 0.1 (Water) 0.5 (Water) <0.1 (Water)
RMSD (Å) N/A N/A >4.0
  • Solubility : The hydrochloride salt form of this compound improves aqueous solubility compared to neutral analogs .
  • Thermal Stability : Derivatives with acetylated side chains (e.g., 1-(2-chloroacetyl)-3-methylpiperidine-4-one ) decompose rapidly unless stored at −20°C, unlike sulfonamide variants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-benzenesulfonyl)piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of piperidine using 4-chlorobenzenesulfonyl chloride under alkaline conditions (e.g., triethylamine as a base). Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 piperidine:sulfonyl chloride), and purification via recrystallization or column chromatography to achieve >85% purity . Yield variations (e.g., 55–95%) may arise from competing side reactions (e.g., over-sulfonylation), which can be minimized by inert atmosphere and slow reagent addition .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm), while aromatic protons from the 4-chlorophenyl group resonate at δ 7.3–7.8 ppm. Sulfonyl groups deshield adjacent carbons, appearing at δ 40–50 ppm in ¹³C NMR .
  • IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonylation .
  • MS : Molecular ion peaks at m/z 296 (M⁺) with chlorine isotopic patterns (3:1 ratio for Cl₂) validate the molecular formula C₁₁H₁₅Cl₂NO₂S .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods for synthesis due to potential respiratory irritation (GHS H335). Wear nitrile gloves and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorobenzenesulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the piperidine nitrogen toward nucleophilic substitution. Computational studies (DFT) show a reduced electron density at N (-0.45 eV vs. unmodified piperidine), facilitating reactions with alkyl halides or acylating agents. Experimental validation via Hammett plots (σₚ = +0.23 for 4-Cl substitution) confirms enhanced electrophilicity .

Q. What strategies can resolve contradictions in reported biological activity data for sulfonylated piperidine derivatives?

  • Methodological Answer :

  • Data Harmonization : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., IC₅₀ in triplicate).
  • Structural Confirmation : Ensure purity (>95% by HPLC) and verify stereochemistry (via X-ray crystallography) to rule out isomer-driven discrepancies .
  • Meta-Analysis : Compare results across studies using the same cell lines (e.g., HEK-293 vs. HeLa) to isolate biological variability .

Q. How can computational modeling optimize reaction pathways for derivatizing this compound into pharmacologically relevant compounds?

  • Methodological Answer :

  • Reaction Design : Use quantum mechanical calculations (e.g., Gaussian 16) to map transition states for sulfonyl group modifications. For example, sulfonamide formation with amines shows a ΔG‡ of 25–30 kcal/mol under solvent-free conditions .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in electrophilic aromatic substitution (e.g., para vs. meta substitution yields 85:15) .

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